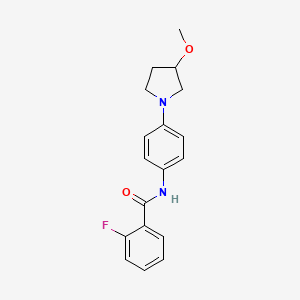
2-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide, also known as MPB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment.
Wissenschaftliche Forschungsanwendungen
Dopamine Antagonistic Activity
2-Phenylpyrroles, structurally related to benzamides, have been synthesized to explore their potential as dopamine antagonists. These compounds have demonstrated significant in vitro and in vivo potency, suggesting their utility in developing antipsychotic medications with lower risks of inducing acute extrapyramidal side effects. The 2-phenylpyrrole analogues exhibit strong sodium-dependent binding to dopamine D-2 receptors, a feature that is analogously observed in substituted benzamides (van Wijngaarden et al., 1987).
Serotonin 1A Receptor Imaging
Fluoro-N-benzamide derivatives have been used as selective serotonin 1A (5-HT1A) molecular imaging probes. These compounds, in conjunction with positron emission tomography (PET), offer a novel approach for quantifying 5-HT1A receptor densities in the brain, aiding in the study of neurological disorders such as Alzheimer's disease. The imaging probes have demonstrated significant potential in identifying receptor density changes, correlating them with the severity of cognitive impairment (Kepe et al., 2006).
Kinase Inhibition for Cancer Therapy
N-substituted benzamide derivatives have been identified as potent inhibitors of specific kinases, demonstrating considerable efficacy in inhibiting tumor growth in xenograft models. These compounds provide a foundation for developing targeted therapies against cancers that are reliant on the Met kinase superfamily for growth and survival (Schroeder et al., 2009).
PARP Inhibition for Cancer Treatment
Phenyl-substituted benzimidazole carboxamide derivatives, including those with a fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide structure, have shown to be highly effective PARP inhibitors. Their development underscores the potential for these compounds in treating cancers, particularly in combination with other chemotherapeutic agents or in cancer types that are susceptible to PARP inhibition strategies (Penning et al., 2010).
Synthesis of Fluorinated Compounds
Fluorinated derivatives of pyrrolidine have been highlighted for their importance in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. The facile synthesis and conversion of these fluorinated compounds into various medicinally relevant intermediates emphasize their role in the development of new therapeutic agents (Singh & Umemoto, 2011).
Eigenschaften
IUPAC Name |
2-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-15-10-11-21(12-15)14-8-6-13(7-9-14)20-18(22)16-4-2-3-5-17(16)19/h2-9,15H,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXXHNEYVRKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2944937.png)
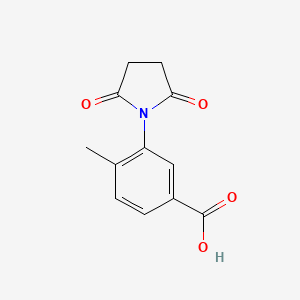
![5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944940.png)

![5-Chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2944942.png)
![N-(3-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944943.png)
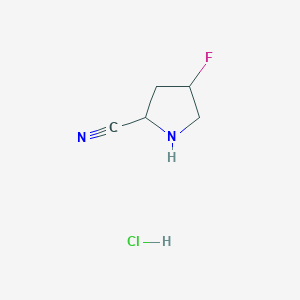

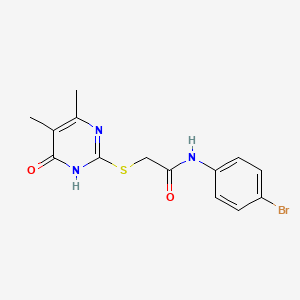
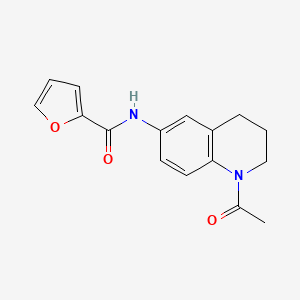
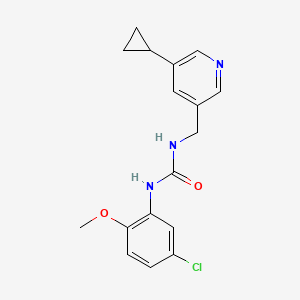
![1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene](/img/structure/B2944951.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)
![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)